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For Researchers, Scientists, and Drug Development Professionals

Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely used to treat various

bacterial infections.[1][2][3] The quality control of levofloxacin drug substance and product is

critical to ensure its safety and efficacy. Levofloxacin N-oxide is a known minor metabolite

and a primary degradation product of levofloxacin, often formed under oxidative and photolytic

stress conditions.[4] As such, it is a critical impurity that must be monitored and controlled in

pharmaceutical formulations. This document provides detailed application notes and protocols

for the use of Levofloxacin N-oxide as a reference standard in the chromatographic analysis

of levofloxacin.
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Property Value

Chemical Name

(S)-4-(6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-

dihydro-7H-[5]oxazino[2,3,4-ij]quinolin-10-yl)-1-

methylpiperazine 1-oxide

Synonyms
Levofloxacin Impurity C (EP), Levofloxacin

Related Compound C (USP)

CAS Number 117678-38-3

Molecular Formula C18H20FN3O5

Molecular Weight 377.37 g/mol

Synthesis of Levofloxacin N-oxide Reference
Standard
A reliable source of pure Levofloxacin N-oxide is essential for its use as a reference standard.

While commercially available, it can also be synthesized in the laboratory. The following

protocol is adapted from published patent literature.

Materials:

Levofloxacin

0.1 mol/L Hydrochloric acid solution

30% Hydrogen peroxide solution

Water (for recrystallization)

Protocol:

In a reaction flask, mix levofloxacin and 0.1 mol/L hydrochloric acid solution in a proportion of

0.03 mol to 500 mL.

Heat the mixture to 80-100°C with stirring until the levofloxacin is completely dissolved.
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Cool the solution to 60-80°C.

Add 100 mL of 30% hydrogen peroxide solution to the reaction mixture in three portions.

After each addition, allow the reaction to proceed for 3-5 hours.

After the final reaction period, distill the reaction solution to dryness.

Recrystallize the residue from water to obtain pure Levofloxacin N-oxide.

Dry the purified product under vacuum. The purity of the synthesized compound should be

confirmed by chromatographic and spectroscopic techniques.

Chromatographic Analysis of Levofloxacin and
Levofloxacin N-oxide
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is

crucial for the accurate quantification of levofloxacin and its impurities. Levofloxacin N-oxide
is used as a reference standard to identify and quantify this specific impurity.

Recommended HPLC Method
This protocol provides a general-purpose reversed-phase HPLC method for the separation and

quantification of levofloxacin and Levofloxacin N-oxide.

Chromatographic Conditions:
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Parameter Recommended Conditions

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase

A mixture of buffer and an organic modifier (e.g.,

Methanol or Acetonitrile). A common mobile

phase consists of a buffer of 8.5g ammonium

acetate, 1.25g cupric sulfate, and 1.0g L-

Isoleucine in 1000ml water, mixed with methanol

in a 70:30 (v/v) ratio.

Flow Rate 0.7 - 1.0 mL/min

Detection Wavelength 294 nm or 340 nm

Column Temperature 42°C

Injection Volume 10 - 25 µL

Diluent Mobile phase

Preparation of Standard Solutions:

Levofloxacin N-oxide Stock Solution: Accurately weigh and dissolve a suitable amount of

Levofloxacin N-oxide reference standard in the diluent to obtain a known concentration

(e.g., 100 µg/mL).

Levofloxacin Stock Solution: Accurately weigh and dissolve a suitable amount of

Levofloxacin reference standard in the diluent to obtain a known concentration (e.g., 1

mg/mL).

Working Standard Solution: Prepare working standard solutions by diluting the stock

solutions with the diluent to appropriate concentrations for calibration curves.

Sample Preparation:

For Drug Substance: Accurately weigh and dissolve the levofloxacin drug substance in the

diluent to a final concentration within the calibration range.
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For Drug Product (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately

weigh a portion of the powder equivalent to a single dose of levofloxacin and transfer it to a

volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the

solution before injection.

Method Validation
The analytical method should be validated according to the International Council for

Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The key validation

parameters are summarized below.

Validation Parameter Acceptance Criteria

Specificity

The method should be able to unequivocally

assess the analyte in the presence of

components that may be expected to be

present, such as impurities, degradation

products, and matrix components.

Linearity
The correlation coefficient (r²) of the calibration

curve should be ≥ 0.998.

Range
The range should cover from the reporting level

of the impurity to 120% of the specification.

Accuracy The recovery should be within 98.0% to 102.0%.

Precision (Repeatability and Intermediate

Precision)

The relative standard deviation (RSD) should be

not more than 2.0%.

Limit of Detection (LOD) Signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ)

Signal-to-noise ratio of 10:1. The precision at

the LOQ should have an RSD of not more than

10%.

Robustness

The method should remain unaffected by small,

deliberate variations in method parameters such

as mobile phase composition, pH, column

temperature, and flow rate.
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Quantitative Data Summary:

The following table summarizes typical performance characteristics of a validated HPLC

method for the analysis of Levofloxacin and its impurities, including Levofloxacin N-oxide.

Analyte

Retention
Time (min)
(Approxima
te)

LOD
(µg/mL)

LOQ
(µg/mL)

Linearity
Range
(µg/mL)

Correlation
Coefficient
(r²)

Levofloxacin 10-15 0.015 0.046 0.05 - 150 > 0.999

Levofloxacin

N-oxide

Varies

(typically

elutes earlier

than

Levofloxacin)

~0.01 ~0.03 0.03 - 1.0 > 0.998

Note: The exact retention times, LOD, and LOQ will vary depending on the specific

chromatographic conditions and instrumentation used.

Experimental Workflows and Signaling Pathways
Experimental Workflow for Impurity Profiling
The following diagram illustrates the typical workflow for using Levofloxacin N-oxide as a

reference standard for impurity profiling of a levofloxacin sample.
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Caption: Workflow for impurity analysis using a reference standard.

Mechanism of Action of Levofloxacin
Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA

gyrase and topoisomerase IV. This leads to the disruption of bacterial DNA replication and

repair, ultimately causing bacterial cell death.
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Caption: Simplified signaling pathway of Levofloxacin's mechanism of action.

Conclusion
Levofloxacin N-oxide is an indispensable reference standard for the quality control of

levofloxacin. Its use in validated chromatographic methods allows for the accurate identification

and quantification of this critical impurity, ensuring the safety and efficacy of levofloxacin-

containing pharmaceutical products. The protocols and data presented in these application

notes provide a comprehensive guide for researchers, scientists, and drug development

professionals involved in the analysis of levofloxacin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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